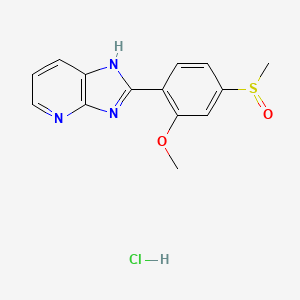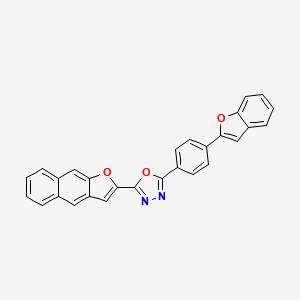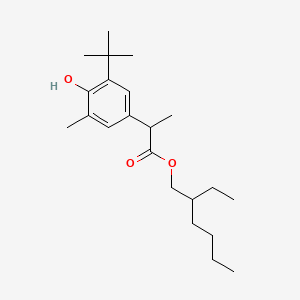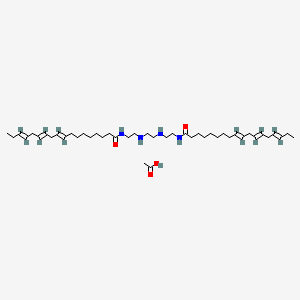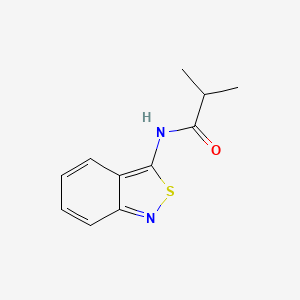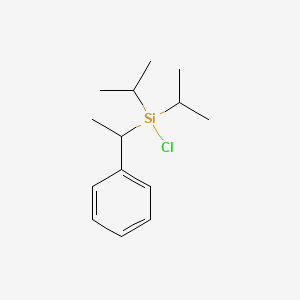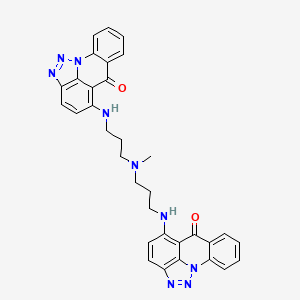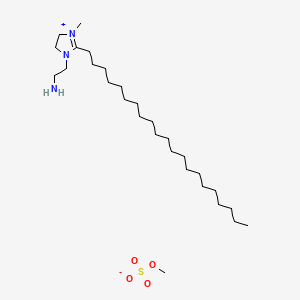
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts it with distinct physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Introduction of the Long Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the imidazolium core.
Quaternization: The final step involves the quaternization of the imidazolium nitrogen with methyl sulphate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazolium core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazolium salts with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate has numerous scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cell membranes.
Pathways Involved: It can modulate biochemical pathways by altering enzyme activity or disrupting membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium nitrate
Uniqueness
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is unique due to its specific methyl sulphate counterion, which imparts distinct solubility and reactivity properties compared to other similar compounds.
Propiedades
Número CAS |
93783-35-8 |
|---|---|
Fórmula molecular |
C28H59N3O4S |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
2-(2-henicosyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C27H56N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-29(2)25-26-30(27)24-23-28;1-5-6(2,3)4/h3-26,28H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
ZPPYKFNJGSMHTF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


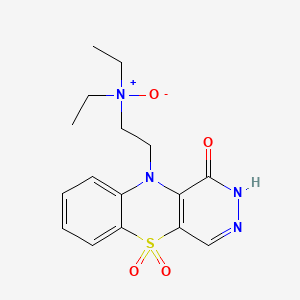



![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

